molecular formula C6H6N2O3 B1295690 2-Methoxy-3-nitropyridine CAS No. 20265-35-4

2-Methoxy-3-nitropyridine

Cat. No. B1295690
CAS RN: 20265-35-4
M. Wt: 154.12 g/mol
InChI Key: WZNQCVOSOCGWJG-UHFFFAOYSA-N
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Patent
US05652363

Procedure details

To a solution of the compound of Example 12 (17.12 g, 0.11 mol) in ethanol (180 mL) in a Parr bottle, was added 4% Pd/C (3.43 g). The bottle was sealed, purged with nitrogen and was pressurized (5 psi) with hydrogen. After stirring at room temperature for 2 hr, the reaction vessel was vented, purged with nitrogen and filtered. The clear filtrate was concentrated to give the title compound (15.3 g, 90%). 1H NMR (CDCl3): 7.58 (dd, J=5, 2 Hz, 1H); 6.87 (dd, J=8, 2 Hz, 1H); 6.72 (dd, J=8, 5 Hz, 1H); 3.98 (s, 3H).
Quantity
17.12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
3.43 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][N:4]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
17.12 g
Type
reactant
Smiles
COC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.43 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.